Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate
Overview
Description
Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A variety of ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate derivatives have been synthesized, showcasing their utility in generating novel compounds with potential applications in various fields. For instance, novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]-pyridin-7-yl)-1,3,4-oxadiazole derivatives were synthesized, characterized, and their optical properties investigated, demonstrating the effect of substituent groups on spectral characteristics (Yan-qing Ge et al., 2014). Additionally, the synthesis of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate for selective cyclocondensation, leading to ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, highlights the compound's versatility in facilitating the creation of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (P. S. Lebedˈ et al., 2012).
Heterocyclic Compound Research
Research into heterocyclic compounds has leveraged this compound derivatives for the preparation and evaluation of novel compounds with potential anti-inflammatory activities. For example, the synthesis and anti-inflammatory activity assessment of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids were accomplished by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate and subsequent hydrolysis of the resulting ethyl carboxylates (E. Abignente et al., 1982).
Coordination Polymers and Supramolecular Frameworks
The development of coordination polymers and supramolecular frameworks has also been a notable application area. A study utilized a new ligand derived from 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid to construct zero-dimensional complexes and one-dimensional coordination polymers, which were assembled into porous three-dimensional frameworks. This work highlights the impact of solvents and ligand substituent groups on the dimensionality of the resulting structures, offering insights into the design of materials with specific properties (Meng-Ru Yin et al., 2021).
Novel Synthesis Approaches
Innovative synthesis approaches using this compound derivatives have led to the creation of new heterocyclic compounds. For instance, an efficient synthesis method for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products was developed through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showcasing the compound's utility in generating new N-fused heterocycles (Aseyeh Ghaedi et al., 2015).
Properties
IUPAC Name |
ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-9(14)8-7-5-3-4-6-13(7)10(11)12-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMBIODIWJUHGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680000 | |
Record name | Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-62-0 | |
Record name | Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885276-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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